

A Technical Guide to the Physicochemical

Properties of (1S,2S)-Bitertanol

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Compound of Interest		
Compound Name:	(1S,2S)-bitertanol	
Cat. No.:	B1214564	Get Quote

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Introduction

Bitertanol is a broad-spectrum conazole fungicide widely utilized in agriculture to control a range of fungal diseases on crops.[1] It possesses two stereogenic centers, resulting in the existence of four stereoisomers: (1R,2S)-, (1S,2R)-, (1R,2R)-, and (1S,2S)-bitertanol. While commercial bitertanol is typically a mixture of these stereoisomers, there is growing interest in the properties and activities of the individual enantiomers and diastereomers due to potential differences in their biological efficacy and toxicological profiles.[1] This technical guide focuses on the physical and chemical properties of the pure (1S,2S)-bitertanol stereoisomer.

It is critical to note that comprehensive experimental data for the isolated **(1S,2S)-bitertanol** enantiomer is not extensively available in public scientific literature. Enantiomers, such as **(1S,2S)-bitertanol** and its mirror image (1R,2R)-bitertanol, possess identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[2] Their primary distinguishing characteristic is their equal but opposite optical rotation.[2] Differences in physical properties are typically observed between diastereomers, such as between the (1S,2S) and (1R,2S) or (1S,2R) forms.

This guide consolidates the available data for bitertanol as a mixture and provides the theoretical framework and general experimental protocols necessary for the determination of the specific properties of the pure (1S,2S) enantiomer.



General Physicochemical Properties

The following tables summarize the known physical and chemical properties of bitertanol, generally referring to the mixture of stereoisomers.

Identifier	Value	Source
IUPAC Name	3,3-dimethyl-1-(4- phenylphenoxy)-1-(1,2,4- triazol-1-yl)butan-2-ol	[3]
CAS Number	55179-31-2	[3]
Molecular Formula	C20H23N3O2	[3]
Molecular Weight	337.42 g/mol	[4]
Physical Description	Colorless solid	[3]



Property	Value	Notes	Source
Melting Point	127 °C	Not specified for a particular stereoisomer. Another source reports 49-50°C. This variation likely reflects different diastereomeric compositions.	[5]
Boiling Point	350 °C	Estimated	[4]
Solubility	Water: 5 mg/LChloroform: Slightly solubleDMSO: Slightly solubleMethanol: Slightly soluble	For the mixture of stereoisomers.	[6][7]
Vapor Pressure	2.2 x 10 ⁻¹⁰ mmHg (20 °C) (Diastereomer A)2.5 x 10 ⁻⁹ mmHg (20 °C) (Diastereomer B)	[4]	
logP (octanol-water)	4.16	[6]	-

Spectral Data

Spectral data is crucial for the structural elucidation and identification of **(1S,2S)-bitertanol**. The following data is for the general compound, but would be expected to be very similar for the individual stereoisomers, with potential minor differences in the spectra of diastereomers.



Technique	Data Summary	Source
Mass Spectrometry (MS)	Available as MS-MS and LC-MS data.	[3]
Infrared Spectroscopy (IR)	FTIR and ATR-IR spectra are available.	[3]
Nuclear Magnetic Resonance (NMR)	While specific spectra for (1S,2S)-bitertanol are not provided, general principles of 1H and 13C NMR would apply for structural confirmation.	

Experimental Protocols

The following are detailed methodologies for key experiments to characterize pure **(1S,2S)**-bitertanol.

Stereoselective Separation and Purification

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating the stereoisomers of bitertanol.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).
- Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized to achieve baseline separation of the four stereoisomers.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm).



Procedure:

- Dissolve a sample of the bitertanol stereoisomer mixture in the mobile phase.
- Inject the sample onto the chiral HPLC column.
- Elute the isomers with the optimized mobile phase.
- Collect the fraction corresponding to the (1S,2S)-bitertanol peak.
- Confirm the purity of the collected fraction by re-injection.
- Evaporate the solvent to obtain the pure (1S,2S)-bitertanol.

Determination of Absolute Configuration

Methodology: Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.

Procedure:

- Grow a single crystal of the purified (1S,2S)-bitertanol of suitable quality. This can be achieved by slow evaporation of a solvent, or by vapor diffusion.
- Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Solve and refine the crystal structure using appropriate software.
- The absolute configuration can be determined from the anomalous dispersion of the Xrays by the atoms in the crystal, typically reported as the Flack parameter.

Measurement of Optical Rotation

Methodology: A polarimeter is used to measure the optical rotation of a chiral compound.

• Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).



Procedure:

- Prepare a solution of the purified (1S,2S)-bitertanol of known concentration in a suitable achiral solvent (e.g., chloroform, methanol).
- Calibrate the polarimeter with the pure solvent.
- Fill the polarimeter cell with the sample solution.
- Measure the angle of rotation.
- The specific rotation $[\alpha]$ can be calculated using the formula: $[\alpha] = \alpha / (I \times c)$ where α is the observed rotation, I is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

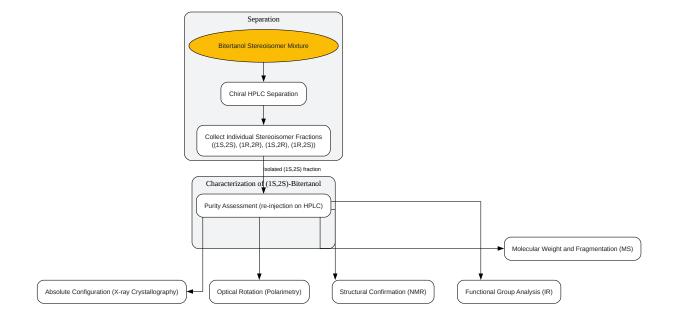
Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, splitting patterns, and coupling constants can be used to confirm the molecular structure.
 - ¹³C NMR: Provides information on the carbon framework of the molecule.
 - Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₀
 (DMSO-d₀) should be used.
- Infrared (IR) Spectroscopy:
 - Provides information about the functional groups present in the molecule. Characteristic peaks for O-H, C-H, C=C (aromatic), and C-N bonds would be expected.
- Mass Spectrometry (MS):
 - Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.



Visualizations

Experimental Workflow for Stereoisomer Separation and Characterization

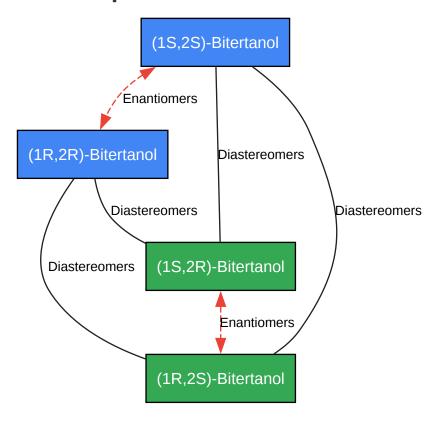


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Caption: Workflow for the separation and characterization of bitertanol stereoisomers.

Logical Relationship of Bitertanol Stereoisomers



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Caption: Stereoisomeric relationships of bitertanol.

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